
DDR-TRK-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDR-TRK-1 is a probe for the DDR and TRK kinases which inhibits colony formation, migration of Panc-1 pancreatic cancer cells, signaling and expression of fibrotic markers and fibrotic features such as hydroxproline expression in cellular and mouse models of lung fibrosis.
Wissenschaftliche Forschungsanwendungen
Structure and Potency
DDR-TRK-1 exhibits a potent inhibitory effect on both DDR and TRK kinases, with IC50 values ranging from 3 to 43 nM in vitro. It demonstrates selective engagement in cellular assays, showing IC50 values of 104 nM against DDR1, 175 nM against DDR2, 448 nM against TRKA, and 142 nM against TRKB . The compound's structure allows it to effectively bind to the active sites of these kinases, leading to downstream signaling inhibition.
Inhibition Mechanism
Upon binding to its targets, this compound disrupts the phosphorylation processes initiated by collagen binding in the case of DDRs and neurotrophic factor signaling for TRKs. This disruption can lead to reduced cell migration and proliferation in various cancer models .
Cancer Research
This compound has shown promise as a therapeutic agent in cancer research due to its ability to inhibit pathways associated with tumor growth and metastasis. Notably:
- Pancreatic Cancer : Studies have demonstrated that this compound inhibits colony formation and migration of Panc-1 pancreatic cancer cells .
- Lung Cancer : In models of lung fibrosis, this compound has been shown to reduce fibrotic markers and features, suggesting potential applications in lung cancer therapies where fibrosis is a concern .
Fibrotic Disorders
The role of DDRs in fibrotic diseases makes this compound a candidate for therapeutic interventions. Research indicates that inhibition of DDR1 can slow down the progression of fibrosis. For instance:
- Lung Fibrosis : In cellular models, this compound inhibited signaling pathways associated with fibrosis, demonstrating its potential for treating conditions like idiopathic pulmonary fibrosis .
Neurological Disorders
Although TRKs are primarily expressed in neuronal tissues and are involved in neurotrophic signaling, the restricted central nervous system exposure of this compound limits its TRK activity. However, understanding its effects on neuronal survival could open avenues for research into neurodegenerative diseases where TRKs are implicated .
Case Study 1: Inhibition of Tumor Growth
A study involving the use of this compound in pancreatic cancer models highlighted its effectiveness in reducing tumor size and metastatic spread. The results indicated that treatment with this compound led to significant reductions in tumor volume compared to control groups .
Case Study 2: Fibrosis Reduction in Lung Models
In experiments conducted on lung fibrosis models, treatment with this compound resulted in decreased expression of fibrotic markers such as hydroxyproline. This suggests that targeting DDRs may be an effective strategy for managing fibrotic conditions associated with chronic lung diseases .
Eigenschaften
CAS-Nummer |
1912357-12-0 |
---|---|
Molekularformel |
C26H23F3N6O |
Molekulargewicht |
492.51 |
IUPAC-Name |
(4S)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m1/s1 |
InChI-Schlüssel |
CMJJZRAAQMUAFH-INIZCTEOSA-N |
SMILES |
CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DDR-TRK-1; DDRTRK-1; DDR-TRK1; DDRTRK1; DDR TRK-1; DDR-TRK 1; DDR TRK 1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.